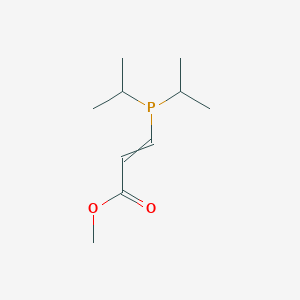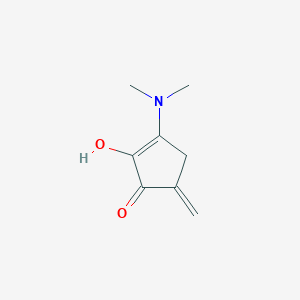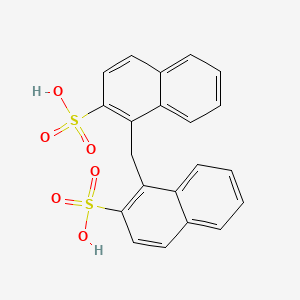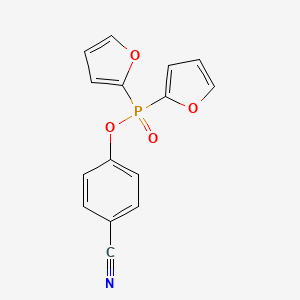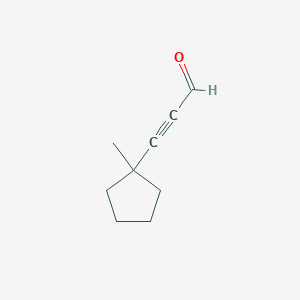
3-(1-Methylcyclopentyl)prop-2-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methylcyclopentyl)prop-2-ynal is an organic compound characterized by the presence of both an alkyne and an aldehyde functional group. This compound is notable for its unique structure, which includes a cyclopentyl ring substituted with a methyl group and a propynal chain. It is a colorless liquid with a distinct chemical reactivity due to its functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopentyl)prop-2-ynal typically involves the reaction of 1-methylcyclopentyl acetylene with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a transition metal complex to facilitate the formation of the alkyne-aldehyde compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity in the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methylcyclopentyl)prop-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The alkyne and aldehyde groups can be reduced to form alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1-Methylcyclopentyl)prop-2-ynal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Methylcyclopentyl)prop-2-ynal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, leading to the formation of new chemical entities. These interactions are mediated through specific molecular pathways, which are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-ynal: A simpler alkyne-aldehyde compound with similar reactivity.
1-Methylcyclopentyl acetylene: Lacks the aldehyde group but shares the cyclopentyl structure.
Propiolaldehyde: Another alkyne-aldehyde compound with a simpler structure.
Uniqueness
3-(1-Methylcyclopentyl)prop-2-ynal is unique due to its combination of a cyclopentyl ring, a methyl group, and an alkyne-aldehyde chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H12O |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
3-(1-methylcyclopentyl)prop-2-ynal |
InChI |
InChI=1S/C9H12O/c1-9(7-4-8-10)5-2-3-6-9/h8H,2-3,5-6H2,1H3 |
Clave InChI |
MWTPCXROIHJCMC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1)C#CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)

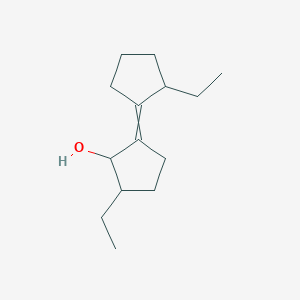
![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
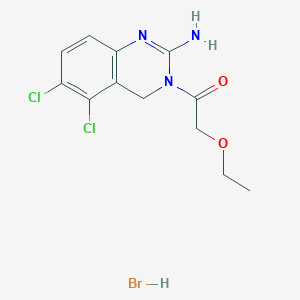
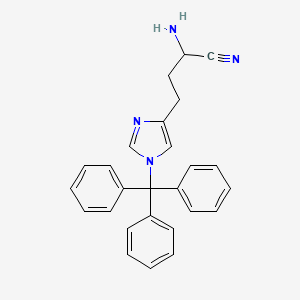
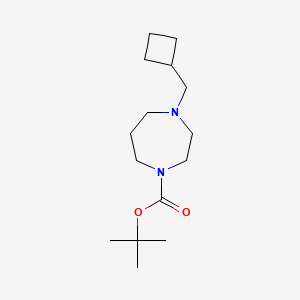
![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)
